N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of thiadiazole compounds, which have been found to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is that it has been found to have a relatively low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide. One direction is to further explore its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 3-bromoaniline with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to yield the final compound. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential use in a variety of scientific research applications. It has been found to have antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c1-6(15)12-10-14-13-9(16-10)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDPPTWSGQQVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
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